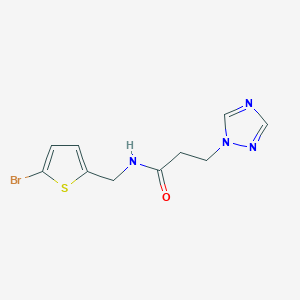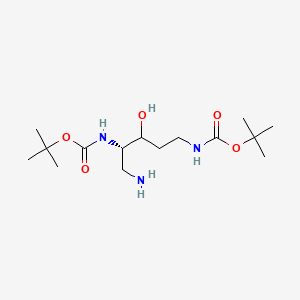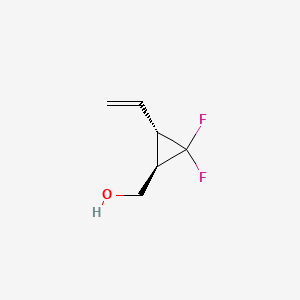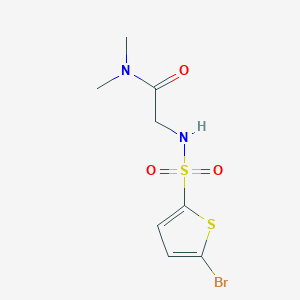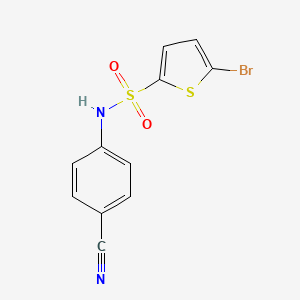![molecular formula C48H58NP B14896750 bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane: is a complex organic compound with a unique structure that includes adamantyl groups and a pentacyclic framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the adamantyl and pentacyclic components, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include phosphine ligands, catalysts, and solvents such as dichloromethane or toluene.
化学反应分析
Types of Reactions: Bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
科学研究应用
Chemistry: In chemistry, bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are studied for their catalytic properties.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to explore its therapeutic potential.
Industry: In industry, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
作用机制
The mechanism by which bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound’s phosphane group can coordinate with metal centers, influencing their electronic properties and reactivity. Additionally, its bulky adamantyl groups may affect the compound’s binding affinity and selectivity towards specific targets.
相似化合物的比较
- N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
- 3-[[2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
- 2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N-dimethylethanamine
Uniqueness: Bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane stands out due to its combination of adamantyl groups and a pentacyclic framework, which imparts unique steric and electronic properties.
属性
分子式 |
C48H58NP |
|---|---|
分子量 |
680.0 g/mol |
IUPAC 名称 |
bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane |
InChI |
InChI=1S/C48H58NP/c1-3-9-41-37(7-1)13-15-39-29-49(30-40-16-14-38-8-2-4-10-42(38)46(40)45(39)41)43-11-5-6-12-44(43)50(47-23-31-17-32(24-47)19-33(18-31)25-47)48-26-34-20-35(27-48)22-36(21-34)28-48/h5-6,11-16,31-36H,1-4,7-10,17-30H2 |
InChI 键 |
KNNNMLMGYDRDNN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC3=C2C4=C(CN(C3)C5=CC=CC=C5P(C67CC8CC(C6)CC(C8)C7)C91CC2CC(C9)CC(C2)C1)C=CC1=C4CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


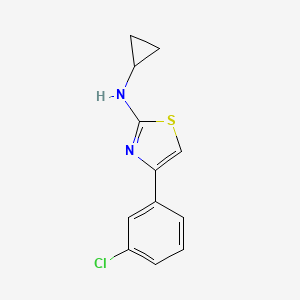
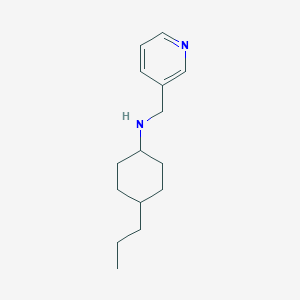
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)

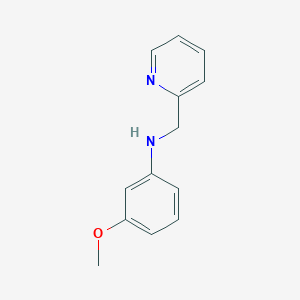

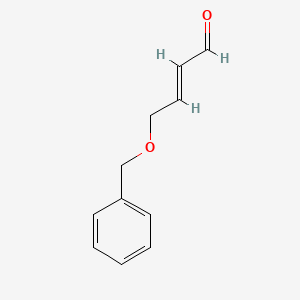
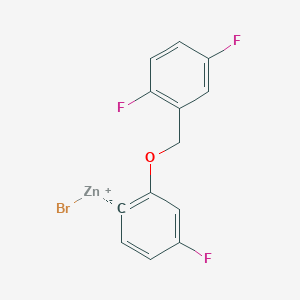
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
